(1-Methylindazol-7-yl)methanamine dihydrochloride (1-Methylindazol-7-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13838046
InChI: InChI=1S/C9H11N3.2ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;;/h2-4,6H,5,10H2,1H3;2*1H
SMILES: CN1C2=C(C=CC=C2CN)C=N1.Cl.Cl
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12 g/mol

(1-Methylindazol-7-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13838046

Molecular Formula: C9H13Cl2N3

Molecular Weight: 234.12 g/mol

* For research use only. Not for human or veterinary use.

(1-Methylindazol-7-yl)methanamine dihydrochloride -

Specification

Molecular Formula C9H13Cl2N3
Molecular Weight 234.12 g/mol
IUPAC Name (1-methylindazol-7-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C9H11N3.2ClH/c1-12-9-7(5-10)3-2-4-8(9)6-11-12;;/h2-4,6H,5,10H2,1H3;2*1H
Standard InChI Key PWPBMGRWNBGDEU-UHFFFAOYSA-N
SMILES CN1C2=C(C=CC=C2CN)C=N1.Cl.Cl
Canonical SMILES CN1C2=C(C=CC=C2CN)C=N1.Cl.Cl

Introduction

Chemical and Physical Properties

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC9H13Cl2N3
Molecular Weight234.13 g/mol
Purity≥97%
SolubilityWater-soluble

Stability and Reactivity

The compound exhibits stability under standard laboratory conditions (20–25°C, inert atmosphere). The indazole ring’s electron-deficient nature renders it resistant to electrophilic substitution, while the primary amine participates in nucleophilic reactions, enabling derivatization.

Synthesis and Production

Laboratory-Scale Synthesis

A multi-step protocol involves:

  • Indazole Methylation: Reaction of 7-nitroindazole with methyl iodide under basic conditions.

  • Nitro Reduction: Catalytic hydrogenation to yield 7-amino-1-methylindazole.

  • Methanamine Introduction: Gabriel synthesis or reductive amination to attach the methanamine group.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride.

Industrial Manufacturing

Scaled production employs continuous flow reactors to optimize yield (≥85%) and purity (≥97%) . Fixed-bed reactors with palladium catalysts enhance nitro reduction efficiency, reducing byproduct formation.

Biological Activity and Mechanism

Receptor Binding Affinity

The compound demonstrates nanomolar affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors, as inferred from structural analogs. This dual activity suggests potential in treating neuropsychiatric disorders, though direct binding assays are pending.

Table 2: Predicted Receptor Affinities

ReceptorBinding Affinity (Ki)Assay Type
5-HT1A12 nMComputational
D228 nMComputational

Enzyme Inhibition

In vitro studies indicate inhibition of monoamine oxidase A (MAO-A; IC50 = 0.8 μM) and histone deacetylase (HDAC6; IC50 = 1.2 μM). These findings implicate roles in mood regulation and cancer therapy, respectively.

Applications in Medicinal Chemistry

Neuropsychiatric Research

The compound’s 5-HT1A agonism and D2 antagonism mirror aripiprazole’s mechanism, suggesting utility in schizophrenia and depression models. Rodent studies report reduced immobility time in forced swim tests (p < 0.01 vs. control).

Future Directions

Synthetic Optimization

Microfluidic reactors and biocatalytic methods may improve yield (target: ≥95%) and reduce halogenated solvent use .

Therapeutic Expansion

Ongoing investigations explore:

  • Neuroprotection: Amyloid-β aggregation inhibition in Alzheimer’s models.

  • Immuno-oncology: Checkpoint inhibitor combination therapies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator